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molecular formula C10H9FO3 B7902964 7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid

Cat. No. B7902964
M. Wt: 196.17 g/mol
InChI Key: JKWBRUNLFGSLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

7-Fluoro-4-(trimethylsilyloxy)chroman-4-carbonitrile (750 mg, 2.83 mmol) and SnCl2 dihydrate (2551 mg, 11.3 mmol) were diluted with glacial acetic acid (3 mL) and concentrated HCl (3 mL). The reaction was heated in an oil bath at 130° C. and stirred overnight. The reaction was allowed to cool, diluted with water and ethyl acetate. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated to yield the title compound (465 mg, 83.9% yield).
Name
7-Fluoro-4-(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
2551 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5](C(O[Si](C)(C)C)(C#N)[CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1.[C:19]([OH:22])(=[O:21])[CH3:20]>Cl.O.C(OCC)(=O)C>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:20]([C:19]([OH:22])=[O:21])[CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
7-Fluoro-4-(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
750 mg
Type
reactant
Smiles
FC1=CC=C2C(CCOC2=C1)(C#N)O[Si](C)(C)C
Name
SnCl2 dihydrate
Quantity
2551 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C2C(CCOC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: PERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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